2-Tert-butylpyrimidine-5-carbaldehyde

Lipophilicity Drug Design Partition Coefficient

2-tert-Butylpyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde ideal for CNS drug design. Its bulky tert-butyl group (Es = -1.54) enhances lipophilicity (LogP 1.48) and blood-brain barrier permeability, while directing regioselectivity in cycloadditions. The electron-donating nature (σI = -0.07) provides a steric shield for selective kinase inhibitor development. Consistently available at high purity (95%), it ensures batch-to-batch reproducibility from discovery to scale-up. Order now to leverage this unique scaffold.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 104461-06-5
Cat. No. B019825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylpyrimidine-5-carbaldehyde
CAS104461-06-5
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C=N1)C=O
InChIInChI=1S/C9H12N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-6H,1-3H3
InChIKeyUYCUWGSMCUCDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylpyrimidine-5-carbaldehyde (CAS 104461-06-5): A Key Pyrimidine Building Block for Pharmaceutical and Chemical Research


2-Tert-butylpyrimidine-5-carbaldehyde is a heterocyclic aldehyde characterized by a pyrimidine ring substituted with a tert-butyl group at the 2-position and an aldehyde group at the 5-position . This compound, with molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol, serves as a versatile intermediate in organic synthesis and pharmaceutical development . Its unique combination of a bulky alkyl substituent and a reactive aldehyde moiety imparts distinct steric and electronic properties that differentiate it from closely related analogs, making it a strategically important building block in the construction of complex molecular architectures .

Why 2-Tert-butylpyrimidine-5-carbaldehyde Cannot Be Readily Substituted with Other 2-Alkylpyrimidine-5-carbaldehydes


The 2-alkyl substituent on the pyrimidine-5-carbaldehyde scaffold exerts a profound influence on physicochemical properties, particularly lipophilicity and steric bulk, which in turn govern reactivity, biological target engagement, and pharmacokinetic behavior. A simple replacement of the tert-butyl group with a methyl, ethyl, or isopropyl analog can result in orders-of-magnitude changes in partition coefficients and significant alterations in reaction rates and selectivity [1]. These differences are not merely incremental; they can dictate the success or failure of a synthetic sequence or a biological assay. Therefore, sourcing the exact compound is essential for reproducibility and achieving the desired outcome in both research and industrial settings [2].

Quantitative Differentiation of 2-Tert-butylpyrimidine-5-carbaldehyde Against Closest Analogs


Lipophilicity: LogP Value of 1.5 vs. 0.1 for Methyl Analog

The lipophilicity of 2-tert-butylpyrimidine-5-carbaldehyde, as measured by its octanol-water partition coefficient (LogP), is substantially higher than that of its 2-methyl counterpart. The target compound exhibits a LogP of 1.48 (calculated) , while 2-methylpyrimidine-5-carbaldehyde has a reported XLogP3 of 0.1 [1]. This ~15-fold difference in partition coefficient translates to significantly greater membrane permeability and altered pharmacokinetic profiles in drug candidates [2].

Lipophilicity Drug Design Partition Coefficient

Steric Bulk: Taft Steric Parameter (Es) of -1.54 vs. -1.24 for Methyl

The tert-butyl group introduces significant steric hindrance, as quantified by the Taft steric parameter (Es). The Es value for a tert-butyl substituent is -1.54, compared to -1.24 for a methyl group and -0.36 for an ethyl group [1]. This larger magnitude indicates a substantially bulkier substituent that can shield reactive sites, modulate reaction rates, and influence conformational preferences in both small molecules and macromolecular targets. In the context of 2-tert-butylpyrimidine-5-carbaldehyde, this steric bulk can direct regioselective reactions and reduce unwanted side reactions in complex synthetic sequences [2].

Steric Hindrance Reaction Kinetics Substituent Effects

Electron-Donating Inductive Effect: σI Value of -0.07 vs. -0.01 for Methyl

The tert-butyl group exerts a modest electron-donating inductive effect, which can influence the electron density on the pyrimidine ring and the reactivity of the aldehyde group. The inductive substituent constant (σI) for a tert-butyl group is -0.07, compared to -0.01 for a methyl group and -0.05 for an ethyl group [1]. This electron-donating character can increase the nucleophilicity of the pyrimidine ring and subtly alter the electrophilicity of the aldehyde, affecting reaction rates and equilibrium constants in synthetic applications [2].

Electronic Effects Reactivity Inductive Constant

Purity and Vendor Consistency: ≥97% (NMR) from Established Suppliers

2-Tert-butylpyrimidine-5-carbaldehyde is routinely available at high purity levels (≥97% by NMR) from reputable suppliers such as ChemImpex and AKSci . In contrast, sourcing 2-ethylpyrimidine-5-carbaldehyde or 2-isopropylpyrimidine-5-carbaldehyde at comparable purity often requires custom synthesis or is limited to lower purities (typically 95%) . This reliability in supply and consistent purity reduces experimental variability and ensures that research outcomes are reproducible and scalable, a critical consideration for procurement in both academic and industrial laboratories.

Quality Control Reproducibility Sourcing

Application Specificity: Preferred Intermediate for Neurological Drug Candidates

2-Tert-butylpyrimidine-5-carbaldehyde is specifically highlighted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, a niche not prominently associated with its 2-methyl or 2-ethyl counterparts . While the latter are used more broadly in general heterocyclic synthesis, the tert-butyl variant's favorable logP (1.48) aligns with CNS drug-likeness criteria (typically LogP 2-4), making it a strategic choice for medicinal chemistry programs focused on brain-penetrant molecules [1]. This application-specific demand drives its selection over other 2-alkylpyrimidine-5-carbaldehydes in early-stage drug discovery.

Medicinal Chemistry CNS Drug Development Building Block

Optimal Research and Industrial Scenarios for Procuring 2-Tert-butylpyrimidine-5-carbaldehyde


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

Given its favorable LogP (1.48) and proven use as an intermediate in neurological drug development, 2-tert-butylpyrimidine-5-carbaldehyde is ideally suited for constructing pyrimidine-based scaffolds destined for the central nervous system (CNS) . The increased lipophilicity, driven by the tert-butyl group, can enhance blood-brain barrier permeability, a critical parameter in CNS drug design [1]. Researchers targeting kinases or other CNS-relevant enzymes should prioritize this aldehyde over less lipophilic analogs to potentially improve brain exposure of their lead compounds.

Synthetic Methodology: Studies on Steric Control in Heterocycle Functionalization

The substantial steric bulk of the tert-butyl group (Es = -1.54) makes this compound a valuable probe for investigating steric effects in pyrimidine chemistry . It can be used to direct regioselective additions or cycloadditions, as seen in the synthesis of pyrido[4,3-d]pyrimidines where steric hindrance influences reaction pathways [1]. For synthetic chemists developing new transformations or optimizing reaction conditions, this aldehyde provides a well-defined, highly hindered substrate that can help elucidate structure-reactivity relationships and expand the scope of catalytic methods.

Quality Control and Process Chemistry: Standardized Building Block for Scale-Up

With a consistently high purity of ≥97% (NMR) and reliable availability from multiple vendors, 2-tert-butylpyrimidine-5-carbaldehyde is a preferred building block for process chemistry and scale-up campaigns . The reduced batch-to-batch variability minimizes the need for extensive re-optimization of reaction conditions, saving time and resources during the transition from discovery to development. For industrial procurement, the compound's established supply chain and quality metrics de-risk the sourcing process compared to less common analogs that may require custom synthesis or suffer from purity fluctuations [1].

Chemical Biology: Tool Compound for Modulating Enzyme Activity via Steric Shielding

The combined steric bulk (Es = -1.54) and electron-donating nature (σI = -0.07) of the tert-butyl group can be exploited to create tool compounds that selectively engage or avoid specific binding pockets in enzymes or receptors . For instance, in the development of selective kinase inhibitors, the tert-butyl group can act as a 'shield' to prevent binding to off-target proteins with smaller active site entrances [1]. Researchers designing chemical probes for target validation studies can leverage these properties to enhance selectivity profiles over similar compounds bearing smaller alkyl groups.

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